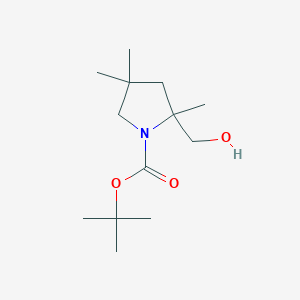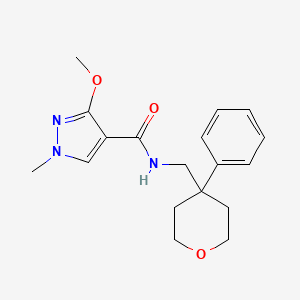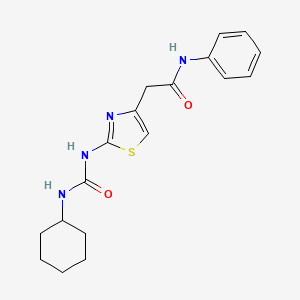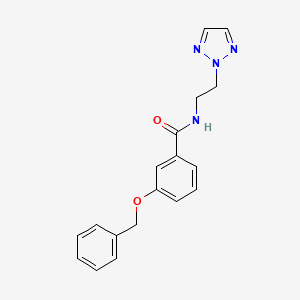![molecular formula C18H15BrN4O2 B2514823 2-(4-Brombenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-3,4(2H,6H)-dion CAS No. 941887-47-4](/img/structure/B2514823.png)
2-(4-Brombenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-3,4(2H,6H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" is a derivative of imidazo[1,5-a]-1,3,5-triazine, which is a class of compounds known for their potential biological activities, including antiviral properties. The presence of benzyl and thio structural units in similar compounds has been found to be crucial for selective biological activity against viruses such as influenza A and respiratory syncytial virus .
Synthesis Analysis
The synthesis of related benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives involves cyclization and rearrangement reactions, as well as substitutions with various benzyl groups . The synthesis of similar triazine derivatives, such as 1,2,4-triazin-3,5(2H,4H)-dione derivatives, has been optimized using reactions with benzyl bromide and potassium carbonate in dry acetone, catalyzed by 18-crown-6-ether, to afford good yields . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H- and 13C-NMR, MS spectrum, IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction experiments have been used to determine the crystal structure of similar compounds, revealing intermolecular interactions and dihedral angles between benzene rings . These techniques would be applicable in analyzing the molecular structure of "2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione".
Chemical Reactions Analysis
The chemical reactions of related triazine derivatives include transformations to fused triazine systems and reactions with arylhydrazines or heteroarylhydrazines to yield hydrazones or other fused ring systems . The reactivity of these compounds can be correlated with their structure using theoretical calculations . These insights could guide the analysis of the chemical reactions that "2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been deduced from their molecular structures and intermolecular interactions. The density, melting points, and solubility of these compounds can be influenced by the presence of benzyl groups and the overall molecular geometry . Analyzing the physical and chemical properties of the compound would involve similar considerations and could provide insights into its stability, solubility, and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
- Forscher haben eine lichtinduzierte Methode zur Synthese von Azauracilen unter Verwendung dieser Verbindung entwickelt. Im Gegensatz zu herkömmlichen Methoden ist dieser Ansatz unabhängig und kann bemerkenswerterweise sogar durch Sonnenlicht angetrieben werden .
- Die Fusion von 1,2,4-Triazolen mit anderen heterocyclischen Ringen hat aufgrund vielfältiger Anwendungen Aufmerksamkeit erregt. Dazu gehören antibakterielle, antivirale, antitumorale und entzündungshemmende Mittel sowie Pestizide, Herbizide, Farbstoffe, Schmiermittel und analytische Reagenzien .
- 1,3,5-Triazinderivate dienen als chirale stationäre Phasen. Sie wirken beispielsweise als chirale Solvatisierungsmittel zur Bestimmung des enantiomeren Überschusses durch NMR-Spektroskopie und der absoluten Konfiguration durch zirkulären Dichroismus .
- Ein molekularer Hybridisierungsansatz führte zur Konstruktion, Synthese und Charakterisierung von 3-Amino-1,2,4-Triazinderivaten. Diese Verbindungen zeigen eine potente und subtypspezifische Hemmung von PDK (Pyruvatdehydrogenasekinase) .
- 1,3,5-Triazinverbindungen finden Anwendung in Metallkomplexen, Flüssigkristallen, Calixarenen, Dendrimeren, Polymeren und sogar als optische Aufheller in Haushaltswaschpulvern .
Photoinduzierte Arylierung und Alkylierung
Antimikrobielle Aktivitäten
Chirale stationäre Phasen und Bestimmung der absoluten Konfiguration
PDK-Hemmwirkung
Metallkomplexe und optische Aufheller
Ungewöhnliche Symmetrie-Unordnung in Metall-Ligand-Koordination
Zukünftige Richtungen
The research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications . Triazines and tetrazines are very common and significant moieties in biologically important molecules , suggesting they will continue to be an area of interest in future research.
Wirkmechanismus
Target of action
The compound belongs to the class of 1,2,4-triazines . Compounds in this class have been studied for various applications, including as energetic materials and in the development of new OLEDs . .
Mode of action
The mode of action of 1,2,4-triazines can vary widely depending on their specific structure and functional groups. Some 1,2,4-triazines have been found to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement (AIEE) properties .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Other 1,2,4-triazines have been used in the synthesis of energetic materials , suggesting they might interact with combustion or detonation pathways.
Result of action
Some 1,2,4-triazines have been found to have excellent detonation performance , suggesting they might cause significant physical changes in their environment.
Action environment
The action of this compound could be influenced by various environmental factors. For example, some 1,2,4-triazines have been found to have excellent thermal stability , suggesting they might be resistant to degradation at high temperatures.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2/c19-14-8-6-13(7-9-14)12-23-17(25)16(24)22-11-10-21(18(22)20-23)15-4-2-1-3-5-15/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPSLUULBGELMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)
![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)


![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)
![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)


![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)
